molecular formula C20H19F3N6O B2982567 (4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1171073-81-6

(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2982567
CAS No.: 1171073-81-6
M. Wt: 416.408
InChI Key: FYHWCAUQOJCXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone (CAS: 1171073-81-6) is a heterocyclic molecule featuring a piperazine core linked to a pyrimidine ring substituted with a methyl group and a pyrazole moiety. The 2-(trifluoromethyl)phenyl ketone group at the piperazine terminus introduces strong electron-withdrawing properties, enhancing binding affinity in biological systems . Its molecular formula is C₂₁H₂₀F₃N₇O, with an average molecular mass of 467.43 g/mol.

Properties

IUPAC Name

[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O/c1-14-25-17(13-18(26-14)29-8-4-7-24-29)27-9-11-28(12-10-27)19(30)15-5-2-3-6-16(15)20(21,22)23/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHWCAUQOJCXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone, also known by its PubChem CID 47001525, is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in anti-tubercular and anticancer applications. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N7OC_{19}H_{21}N_{7}O with a molecular weight of 363.4 g/mol. Its structure features a piperazine ring, a pyrimidine derivative, and a trifluoromethyl phenyl group, contributing to its diverse biological interactions.

Key Structural Features:

  • Piperazine Ring: Known for enhancing solubility and bioavailability.
  • Pyrimidine Core: Associated with various biological activities including antitumor effects.
  • Trifluoromethyl Group: Imparts unique electronic properties that can influence receptor binding.

Anti-Tubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. A comparative analysis showed that several derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis.

CompoundIC50 (μM)IC90 (μM)
6a1.353.73
6e2.184.00
6k40.32-

These findings suggest that the compound could serve as a lead structure for developing new anti-tubercular drugs, particularly due to its low cytotoxicity observed in human embryonic kidney cells (HEK-293) .

Anticancer Properties

The pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer activity. The compound's structural modifications can significantly enhance its efficacy against various cancer cell lines.

Mechanism of Action:

  • The compound may inhibit specific kinases involved in cancer cell proliferation.
  • It has been noted for its ability to induce apoptosis in cancer cells through mitochondrial pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperazine and pyrimidine rings can enhance biological activity:

  • Piperazine Substituents: Altering substituents on the piperazine ring can improve binding affinity to target proteins.
  • Pyrimidine Variants: Substituting different groups on the pyrimidine ring has been correlated with increased potency against M. tuberculosis and cancer cells.

Case Study 1: Synthesis and Evaluation of Derivatives

A series of derivatives were synthesized using standard organic synthesis techniques, followed by biological evaluation against M. tuberculosis. The most active compounds were identified and further characterized using docking studies to elucidate their binding mechanisms .

Case Study 2: In Vivo Studies

In vivo studies demonstrated that selected derivatives showed significant reduction in tumor size in animal models, indicating their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Modifications

Compound A : (4-Fluorophenyl){4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}methanone
  • Molecular Formula : C₁₈H₁₇FN₆O
  • Molecular Weight : 352.37 g/mol
  • Key Difference: The 2-(trifluoromethyl)phenyl group in the parent compound is replaced with a 4-fluorophenyl group.
Compound B : (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
  • Molecular Formula : C₁₈H₁₇F₃N₂O₂
  • Molecular Weight : 350.34 g/mol
  • Key Difference : The pyrimidine-pyrazole moiety is absent, and a hydroxyl group is introduced on the phenyl ring. This modification enhances polarity, improving aqueous solubility but possibly reducing membrane permeability .
Compound C : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
  • Molecular Formula: Not explicitly provided (estimated C₁₉H₂₂F₃N₅O)
  • Key Difference: A butan-1-one linker replaces the methanone group, increasing conformational flexibility. This could enhance binding to targets requiring deeper pocket penetration .

Structural and Functional Comparison Table

Property Parent Compound Compound A Compound B Compound C
Core Structure Pyrimidine-pyrazole-piperazine Pyrimidine-pyrazole-piperazine Piperazine-phenyl Piperazine-phenyl-pyrazole
Substituent 2-(Trifluoromethyl)phenyl 4-Fluorophenyl 3-(Trifluoromethyl)phenyl + 4-OH 4-(Trifluoromethyl)phenyl + butanone
Molecular Weight (g/mol) 467.43 352.37 350.34 ~370 (estimated)
Lipophilicity (logP)* High (CF₃ group) Moderate (F group) Moderate (OH group) Moderate (flexible linker)
Synthetic Route Multi-step coupling (pyrazole + pyrimidine) Similar to parent Hydroxyl group introduction Butanone linker synthesis

Research Findings and Implications

  • Electron-Withdrawing Effects : The 2-(trifluoromethyl)phenyl group in the parent compound enhances stability in metabolic pathways compared to Compound A’s 4-fluorophenyl group, as trifluoromethyl groups resist oxidative degradation .
  • Synthetic Complexity: The parent compound’s pyrimidine-pyrazole-piperazine architecture requires precise coupling steps, whereas Compound C’s butanone linker simplifies synthesis but may compromise selectivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone?

  • Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. A common approach involves refluxing intermediates (e.g., pyrimidine derivatives) with morpholine or piperazine analogs in ethanol for 10–12 hours under reduced pressure, followed by purification via crystallization (ethanol/ice). Monitoring reaction progress with TLC and optimizing stoichiometry (e.g., formaldehyde as a crosslinker) are critical .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

  • Methodological Answer : Use a combination of 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm aromatic proton environments and carbonyl group presence. Melting point analysis (153–190°C range for similar analogs) and HPLC (>95% purity) are recommended. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight, while accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation. Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when encountering low efficiency in piperazine coupling steps?

  • Methodological Answer : Low yields may arise from steric hindrance or competing side reactions. Strategies include:

  • Using coupling agents (e.g., DCC/DMAP) to activate carbonyl groups.
  • Replacing ethanol with DMF as a high-boiling-point solvent to improve solubility.
  • Employing microwave-assisted synthesis to reduce reaction time and byproducts .

Q. How do structural modifications (e.g., trifluoromethyl substitution) influence bioactivity?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, which can be quantified via logP assays. Compare analogs (e.g., bromo or methyl substituents) in receptor-binding assays (IC50_{50}) to establish structure-activity relationships (SAR). Molecular docking studies (e.g., AutoDock Vina) predict interactions with target proteins .

Q. How should contradictory biological data (e.g., varying IC50_{50} values across assays) be resolved?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., pH, serum proteins). Normalize data using positive controls (e.g., reference inhibitors) and repeat assays in triplicate under standardized conditions. Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies mitigate impurities during large-scale synthesis?

  • Methodological Answer : Identify impurities via LC-MS and 1H^1 \text{H}-NMR. Implement orthogonal purification (e.g., silica gel chromatography followed by recrystallization). Use process analytical technology (PAT) for real-time monitoring of critical intermediates .

Q. How can computational models predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use QSAR (quantitative structure-activity relationship) models in software like Schrödinger Suite to predict absorption (Caco-2 permeability) and metabolism (CYP450 inhibition). Molecular dynamics simulations assess binding affinity to plasma proteins (e.g., albumin) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C under inert gas (N2_2) to prevent hydrolysis. Dispose of waste via incineration (≥800°C) to avoid trifluoromethyl byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.